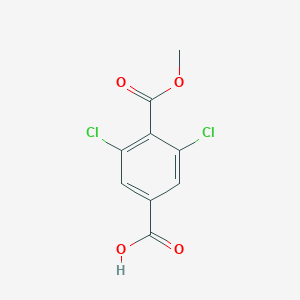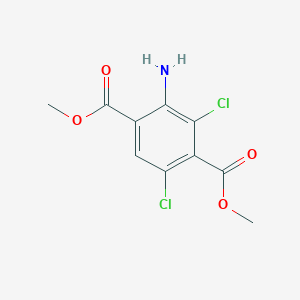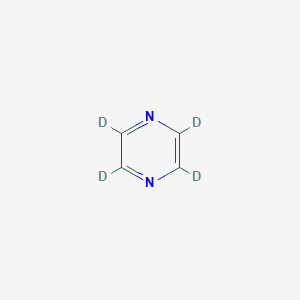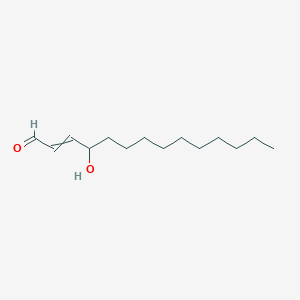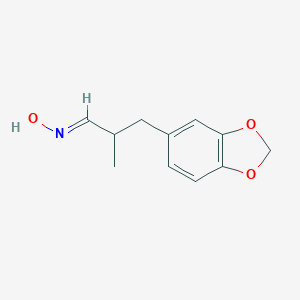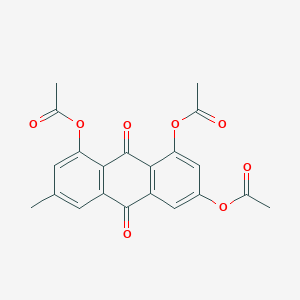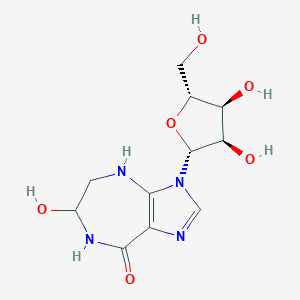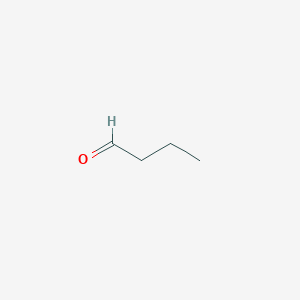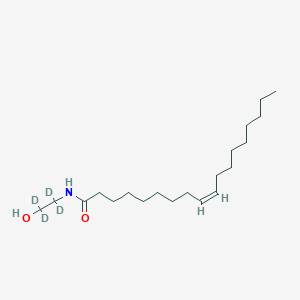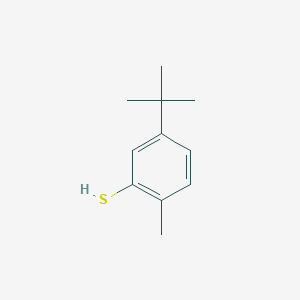
5-tert-Butyl-2-methylbenzenethiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aromatic compounds similar to "5-tert-Butyl-2-methylbenzenethiol" typically involves methods such as nucleophilic aromatic substitution or electrophilic aromatic substitution. For example, the synthesis of related compounds has been achieved by treating di-tert-butyl aromatic compounds with halogenating agents followed by reaction with thiolate ions. However, specific synthesis routes for "5-tert-Butyl-2-methylbenzenethiol" might involve tailored steps to introduce the thiol group at the desired position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of "5-tert-Butyl-2-methylbenzenethiol" and related compounds can be characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. These compounds typically exhibit features like sterically hindered bulky groups (e.g., tert-butyl) that can influence their physical and chemical properties, including their molecular conformation and reactivity.
Chemical Reactions and Properties
Aromatic thiols, including "5-tert-Butyl-2-methylbenzenethiol," can participate in various chemical reactions such as oxidation, nucleophilic substitution, and conjugation with other organic compounds. The thiol group is reactive and can be transformed into sulfides, disulfides, and other derivatives, which are useful in various chemical syntheses and industrial applications.
Physical Properties Analysis
The physical properties of "5-tert-Butyl-2-methylbenzenethiol," such as melting point, boiling point, solubility, and density, are influenced by its molecular structure. The bulky tert-butyl group can impact the compound's solubility and volatility. Typically, aromatic thiols have distinct odors and are less volatile than their alcohol counterparts.
Chemical Properties Analysis
Chemically, "5-tert-Butyl-2-methylbenzenethiol" is expected to exhibit properties typical of aromatic thiols, including acidity of the thiol group and reactivity towards oxidizing agents. The electron-donating methyl group and the electron-withdrawing thiol group can also affect the compound's reactivity towards electrophiles and nucleophiles.
References (Sources)
Gleiter, R., Lange, H., Binger, P., Stannek, J., Krüger, C., Bruckmann, J., Zenneck, U., & Kummer, S. (1998). Structure of 2,4,6-Tri-tert-butyl-1,3,5-triphosphabenzene and of 2,4-Di-tert-butyl-1,3-diphosphabenzene: X-ray Analysis, Photoelectron Spectra, and Molecular Orbital Calculations. European Journal of Inorganic Chemistry, 1998(11), 1619-1621.
Applications De Recherche Scientifique
Synthesis and chemistry of hemimercaptals: The base-catalyzed reaction of benzenethiols, including derivatives of tert-butylbenzenethiol, with formaldehyde produces stable hemimercaptals. These compounds have potential applications in organic synthesis and have been characterized using various analytical techniques (Pastor, Odorisio, & Ravichandran, 1987).
Genotoxicity assessment: Methyl-tert-butyl ether (MTBE), benzene, toluene, ethylbenzene, and xylene have been evaluated for genotoxic effects in human lymphocytes. This study helps understand the potential health hazards of exposure to these chemicals, including derivatives of tert-butylbenzene (Chen et al., 2008).
Antioxidant activities of synthetic derivatives: Methylbenzenediol derivatives, including tert-butyl variants, have been synthesized and evaluated for antioxidant activities. These studies contribute to the development of antioxidants in various applications, including food science and pharmaceuticals (Huang et al., 2018).
Organometallic chemistry and structural studies: The reaction of tert-butylbenzenethiol with organoindium compounds leads to the formation of new indium−sulfur complexes. These findings have implications in the field of organometallic chemistry and materials science (Yearwood et al., 2000).
Electrochemical applications in lithium-ion batteries: The stability of redox-active compounds such as 3,5-di-tert-butyl-1,2-dimethoxybenzene (closely related to tert-butylbenzenethiols) has been studied for overcharge protection in lithium-ion batteries. This research contributes to the development of safer and more efficient battery technologies (Zhang et al., 2010).
Safety And Hazards
5-tert-Butyl-2-methylbenzenethiol is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319). It is also toxic to aquatic life with long-lasting effects (H411) . Precautions should be taken to avoid release to the environment (P273), and protective gloves, eye protection, and face protection should be worn (P280). If eye irritation persists, medical advice or attention should be sought (P337 + P313) .
Propriétés
IUPAC Name |
5-tert-butyl-2-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBNXOIAJFVXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344434 | |
| Record name | 5-tert-Butyl-2-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-2-methylbenzenethiol | |
CAS RN |
7340-90-1 | |
| Record name | 2-Methyl-5-tert-butylthiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7340-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-2-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-Butyl-2-methylbenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenethiol, 5-(1,1-dimethylethyl)-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






